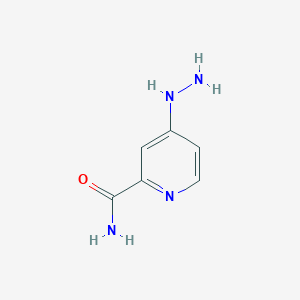

4-Hydrazinylpicolinamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

4-hydrazinylpyridine-2-carboxamide |

InChI |

InChI=1S/C6H8N4O/c7-6(11)5-3-4(10-8)1-2-9-5/h1-3H,8H2,(H2,7,11)(H,9,10) |

InChI Key |

DKGOYSHLWXPSSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1NN)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Hydrazinylpicolinamide

Classical Approaches to 4-Hydrazinylpicolinamide Synthesis

The most prevalent and historically significant method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly effective due to the electronic properties of the pyridine (B92270) ring, which is activated towards nucleophilic attack by the electron-withdrawing picolinamide (B142947) group at position 2.

The classical approach involves the direct reaction of a 4-halopicolinamide with hydrazine (B178648) hydrate (B1144303). The halogen atom at the C4 position, typically chlorine or fluorine, serves as the leaving group. The reaction proceeds via the addition of the hydrazine nucleophile to the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the pyridine ring and onto the amide functional group. The subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the final product, this compound.

Key variables in this classical synthesis include the choice of leaving group, solvent, temperature, and reaction time. Fluorine is generally a better leaving group than chlorine in SNAr reactions on activated aromatic rings, often allowing for milder reaction conditions. However, 4-chloropicolinamide is also widely used due to its accessibility and cost-effectiveness. The reaction is typically performed in polar protic solvents such as ethanol, n-butanol, or water, which can solvate the ionic intermediates and facilitate the reaction.

| Starting Material | Hydrazine Source | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

|---|---|---|---|---|---|

| 4-Chloropicolinamide | Hydrazine hydrate | Ethanol | 80 - 90 | 6 - 8 | ~85 |

| 4-Chloropicolinamide | Hydrazine hydrate | n-Butanol | 100 - 110 | 4 - 6 | ~90 |

| 4-Fluoropicolinamide | Hydrazine hydrate | Water | 70 - 80 | 2 - 4 | >95 |

| 4-Chloropicolinamide | Hydrazine hydrate | Water | 95 - 100 | 8 - 12 | ~88 |

Advanced Synthetic Pathways and Novel Reagents for this compound Preparation

While the classical SNAr reaction is robust, research into advanced synthetic pathways aims to improve reaction efficiency, safety, and environmental footprint. These advancements often focus on novel reaction conditions or alternative reagents rather than entirely new disconnection strategies.

One area of advancement is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times compared to conventional heating by promoting rapid and uniform heating of the reaction mixture. For the hydrazinolysis of 4-chloropicolinamide, microwave-assisted methods can shorten the reaction time from several hours to mere minutes, often leading to cleaner reaction profiles and improved yields by minimizing the formation of degradation by-products.

Another approach involves the use of alternative hydrazine sources or protected hydrazines. While hydrazine hydrate is the most common reagent, its high toxicity and potential for forming explosive mixtures pose significant safety risks, especially at an industrial scale. Research has explored the use of hydrazine salts or in situ generation of hydrazine, although for this specific transformation, hydrazine hydrate remains dominant due to its high reactivity and low cost.

Phase-transfer catalysis (PTC) represents another potential advancement. In cases where the substrate has poor solubility in the aqueous hydrazine phase, a phase-transfer catalyst can shuttle the hydrazine nucleophile into the organic phase where the 4-halopicolinamide is dissolved. This can enhance the reaction rate and allow for milder conditions, though it is less commonly reported for this specific synthesis, as single-phase solvent systems are generally effective.

| Parameter | Classical Method (Conventional Heating) | Advanced Method (Microwave-Assisted) |

|---|---|---|

| Starting Material | 4-Chloropicolinamide | 4-Chloropicolinamide |

| Heating Method | Oil Bath / Heating Mantle | Microwave Reactor |

| Solvent | n-Butanol | Ethanol / Water |

| Temperature | 100 - 110 °C | 120 - 140 °C (Sealed Vessel) |

| Reaction Time | 4 - 6 hours | 15 - 30 minutes |

| Key Advantage | Simple setup, well-established | Drastic reduction in time, high efficiency |

Principles of Sustainable Synthesis in this compound Formation

The application of green chemistry principles is increasingly important in modern organic synthesis. For the preparation of this compound, several aspects can be optimized for sustainability.

Atom Economy: The theoretical atom economy of the SNAr reaction is relatively high. For the reaction of 4-chloropicolinamide with hydrazine, the only by-product is hydrogen chloride (which is neutralized by excess hydrazine or a base). However, the practical atom economy is often lowered by the need to use a significant excess of hydrazine hydrate to prevent the formation of bis-arylated by-products and to drive the reaction to completion.

Solvent Selection: The choice of solvent has a major environmental impact. While traditional solvents like n-butanol are effective, they are derived from petrochemical sources and have associated environmental and health concerns. The use of water as a reaction solvent, particularly in the reaction with 4-fluoropicolinamide, represents a significant improvement in sustainability. Water is non-toxic, non-flammable, and inexpensive. Syntheses performed in water are a cornerstone of green chemistry.

Energy Efficiency: As discussed, microwave-assisted synthesis offers substantial energy savings over conventional heating due to dramatically shorter reaction times and more efficient energy transfer.

Reagent Safety and Waste Reduction: The primary sustainability challenge is the use of hydrazine hydrate. It is highly toxic and a suspected carcinogen, requiring stringent handling protocols. Future work in sustainable synthesis would focus on either using a safer hydrazine surrogate or developing catalytic systems that require only a stoichiometric amount of hydrazine, thus minimizing its use and the amount of unreacted hydrazine in the waste stream. Optimizing the reaction to minimize excess reagent is a key strategy for waste reduction.

Catalytic Methods and Reaction Optimization in this compound Synthesis

The SNAr pathway for synthesizing this compound is highly efficient due to the activated nature of the substrate, making catalytic methods less common for this specific transformation. Standard transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are typically employed for less activated aryl halides. However, the principles of catalysis and reaction optimization are still highly relevant for maximizing the efficiency of the existing SNAr process.

Reaction Optimization using statistical methods like Design of Experiments (DoE) can be a powerful tool to fine-tune the synthesis. A DoE approach would systematically investigate the impact of multiple variables simultaneously to identify the optimal reaction conditions for maximizing yield and purity while minimizing reaction time and by-product formation.

Key parameters for an optimization study would include:

Temperature: Finding the lowest possible temperature that maintains a high reaction rate to save energy and reduce degradation.

Molar Ratio of Hydrazine: Determining the minimum excess of hydrazine required to suppress the formation of the N,N'-bis(picolinamide) by-product without making purification overly difficult.

Reactant Concentration: Optimizing concentration to maximize reactor throughput without causing precipitation or solubility issues.

Solvent Composition: Investigating co-solvent systems (e.g., ethanol/water mixtures) to balance solubility, reactivity, and product isolation.

| Factor | Parameter | Low Level (-) | High Level (+) |

|---|---|---|---|

| A | Temperature (°C) | 80 | 100 |

| B | Hydrazine Hydrate (Equivalents) | 3 | 6 |

| C | Concentration (M) | 0.5 | 1.0 |

By analyzing the results from a matrix of experiments based on these factors, a response surface model can be generated to predict the optimal set of conditions with high precision.

Synthetic Challenges and Future Directions in the Preparation of this compound

Despite the well-established nature of its synthesis, several challenges remain, and future research is directed toward addressing them.

Current Synthetic Challenges:

By-product Formation: The most significant challenge is the formation of the N,N'-bis(2-carbamoylpyridin-4-yl)hydrazine by-product. This occurs when the desired product, this compound, acts as a nucleophile and reacts with another molecule of the starting 4-halopicolinamide. This is typically suppressed by using a large excess of hydrazine, which complicates downstream processing.

Purification: Removing the large excess of water-soluble and toxic hydrazine hydrate from the final product requires careful purification steps, typically involving crystallization. Ensuring complete removal is critical for the purity of the final compound.

Reagent Hazard: The high toxicity and potential explosivity of hydrazine hydrate pose significant safety risks, particularly during scale-up. This is a major driver for the exploration of alternative synthetic routes or safer reagents.

Future Directions:

Continuous Flow Synthesis: The use of flow chemistry offers a promising solution to many of the current challenges. Performing the reaction in a continuous flow reactor would allow for precise control over temperature and residence time, improved heat transfer, and enhanced safety by minimizing the volume of hazardous materials being handled at any given moment. This could lead to higher yields, better purity, and a safer, more scalable process.

Safer Hydrazine Surrogates: The development of solid, stable, and less toxic hydrazine equivalents that can release hydrazine in situ under specific reaction conditions is a major goal in synthetic chemistry. Applying such reagents to this synthesis would represent a significant leap forward in process safety and sustainability.

Coordination Chemistry of 4 Hydrazinylpicolinamide

Ligand Properties and Coordination Modes of 4-Hydrazinylpicolinamide

The coordination behavior of a ligand is fundamentally dictated by the nature and spatial arrangement of its donor atoms. For this compound, its structural components—a pyridine (B92270) ring, an amide group, and a hydrazinyl substituent—suggest a rich and varied coordination chemistry.

Characterization of Donor Atoms and Potential Binding Sites

This compound possesses several potential donor atoms that can engage with metal centers. These include:

The Pyridine Ring Nitrogen: The nitrogen atom of the pyridine ring is a well-established coordination site for a vast array of metal ions. nih.gov Its sp² hybridization allows for strong sigma donation to the metal center.

The Amide Group: The amide moiety offers two potential coordination sites: the carbonyl oxygen and the amide nitrogen. Coordination through the carbonyl oxygen is more common due to its greater Lewis basicity.

The Hydrazinyl Group: The terminal amino group of the hydrazinyl substituent provides another nitrogen donor site. The lone pair of electrons on this nitrogen atom is available for coordination.

Based on these features, this compound can be classified as a multidentate ligand, capable of coordinating to a metal ion through multiple donor atoms simultaneously.

Chelation and Bridging Capabilities of this compound in Metal Complexes

The spatial arrangement of the donor atoms in this compound allows for both chelation and bridging coordination modes, leading to the formation of diverse metal complex architectures.

Chelation: The ligand can act as a bidentate chelating agent, forming a stable five-membered ring by coordinating to a metal center through the pyridine nitrogen and the carbonyl oxygen of the amide group. This is a common coordination mode for picolinamide (B142947) and its derivatives. tandfonline.com Additionally, chelation involving the pyridine nitrogen and the amino group of the hydrazinyl substituent is also conceivable, which would result in a six-membered chelate ring.

Bridging: The presence of multiple distinct donor sites allows this compound to act as a bridging ligand, connecting two or more metal centers. For example, the pyridine nitrogen could coordinate to one metal ion, while the hydrazinyl nitrogen binds to another. This bridging capability can lead to the formation of polynuclear complexes and coordination polymers. Studies on amino acid hydrazide ligands have demonstrated the formation of coordination polymers where the hydrazide group bridges metal centers. rsc.org

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

Synthesis and Characterization of this compound Coordination Complexes

While no specific synthesis and characterization data for this compound complexes are available in the current body of scientific literature, we can infer the expected synthetic routes and characterization techniques based on related compounds.

Transition Metal Complexes of this compound

Transition metals, with their partially filled d-orbitals, are expected to form a wide range of stable complexes with this compound. The synthesis of such complexes would typically involve the reaction of a suitable transition metal salt (e.g., chlorides, nitrates, sulfates) with the ligand in an appropriate solvent.

Table 1: Predicted Spectroscopic Data for a Hypothetical [Cu(this compound)₂]Cl₂ Complex

| Spectroscopic Technique | Predicted Observation | Interpretation |

| FT-IR (cm⁻¹) | Shift of C=O stretching vibration to lower frequency. Shift of N-H stretching vibrations. | Coordination of the carbonyl oxygen to the Cu(II) ion. Involvement of the hydrazinyl group in coordination. |

| UV-Vis (nm) | d-d transitions in the visible region. | Octahedral or distorted octahedral geometry around the Cu(II) center. |

| Mass Spectrometry | Molecular ion peak corresponding to the complex cation. | Confirmation of the complex formation and its stoichiometry. |

Data is hypothetical and based on typical values for similar copper(II) complexes with N,O-donor ligands.

Main Group Metal Complexes with this compound

Main group metals, particularly those from groups 13 and 14, are also capable of forming complexes with N- and O-donor ligands. The synthesis would be analogous to that of transition metal complexes. The resulting complexes are often studied for their structural diversity and potential applications in catalysis and materials science. For instance, organoboron complexes with picolinamide ligands have been synthesized and shown to possess interesting photophysical properties. frontiersin.org

Lanthanide and Actinide Complexes Incorporating this compound

Lanthanides and actinides, characterized by their large ionic radii and high coordination numbers, are known to form complexes with a variety of multidentate ligands. The coordination chemistry of these f-block elements is of interest due to their unique luminescent and magnetic properties. It is anticipated that this compound could act as a suitable ligand for these metal ions, potentially leading to complexes with interesting photophysical or catalytic properties. The synthesis of lanthanide complexes with hydrazide-containing ligands has been reported, suggesting the feasibility of forming similar complexes with this compound.

Structural Elucidation of this compound Metal Complexes

A thorough structural elucidation of metal complexes involving this compound would require experimental data from techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry. This data is essential for confirming the connectivity of the ligand to the metal center and for determining the precise three-dimensional arrangement of the atoms.

Analysis of Geometric Configurations and Coordination Numbers in Complexes

The geometric configuration (e.g., octahedral, tetrahedral, square planar) and coordination number (the number of donor atoms bonded to the central metal ion) are fundamental properties of a coordination complex. wikipedia.orglibretexts.org These are determined by factors including the size and oxidation state of the metal ion, the nature of the ligand, and steric considerations. libretexts.org For this compound, which possesses multiple potential donor sites (the pyridine nitrogen, the amide group, and the hydrazinyl group), determining the precise coordination mode and resulting geometry would necessitate spectroscopic and crystallographic studies. No such studies for complexes of this compound have been reported.

Ligand Substitution Reactions and Reaction Mechanisms Involving this compound Complexes

Ligand substitution reactions involve the replacement of one ligand in a coordination complex with another. libretexts.org The mechanisms of these reactions can be associative, dissociative, or interchange in nature. oxfordsciencetrove.comlibretexts.org A study of these reactions for this compound complexes would involve kinetic experiments to determine rate laws and to elucidate the reaction pathways. This would provide insight into the lability of the this compound ligand and the factors that influence its replacement by other ligands. Such mechanistic studies are currently unavailable for this compound.

Electrochemical Properties and Redox Behavior of this compound in Coordination Environments

The electrochemical properties of a coordination complex, including its redox potentials and the reversibility of its electron transfer processes, are typically investigated using techniques like cyclic voltammetry. nih.gov These properties are influenced by the nature of both the metal center and the coordinated ligands. An investigation into this compound complexes would reveal how the ligand affects the electron density at the metal center and its ability to participate in redox reactions. This information is crucial for applications in areas such as catalysis and sensor development. However, no electrochemical data for metal complexes of this compound has been published.

Advanced Spectroscopic Characterization of 4 Hydrazinylpicolinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR provides fundamental information about the types and number of chemically distinct protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Hydrazinylpicolinamide is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons on the amide and hydrazinyl functional groups. The pyridine ring protons (H3, H5, and H6) would appear in the aromatic region of the spectrum. The electron-donating hydrazinyl group at the C4 position and the electron-withdrawing picolinamide (B142947) group at the C2 position create a unique electronic environment. The H3 proton, situated between these two groups, would likely appear as a doublet. The H5 proton, adjacent to the hydrazinyl group, is expected to be a doublet of doublets, while the H6 proton would present as a doublet. The protons of the NH and NH₂ groups of the hydrazinyl and amide moieties would typically appear as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the molecule. The carbon of the carbonyl group (C=O) in the amide is expected to resonate at the lowest field (highest ppm value), typically in the range of 160-170 ppm. compoundchem.com The five carbons of the pyridine ring would have chemical shifts influenced by their position relative to the nitrogen atom and the two substituents. The C4 carbon, directly attached to the electron-donating hydrazinyl group, would be significantly shielded (shifted upfield) compared to the other ring carbons. Conversely, the C2 and C6 carbons, being closest to the electronegative ring nitrogen, would be deshielded and appear at a lower field. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| C=O | - | ~165.5 | Amide Carbonyl |

| C2 | - | ~151.0 | Pyridine Ring |

| C3 | ~7.05 (d) | ~108.2 | Pyridine Ring |

| C4 | - | ~158.0 | Pyridine Ring |

| C5 | ~6.80 (dd) | ~106.5 | Pyridine Ring |

| C6 | ~8.15 (d) | ~149.5 | Pyridine Ring |

| CONH₂ | ~7.5 (br s), ~7.9 (br s) | - | Amide Protons |

| NH | ~8.5 (br s) | - | Hydrazinyl Proton |

Note: Predicted values are based on analysis of related picolinamide derivatives and substituent effects on pyridine rings. rsc.orgbeilstein-journals.org d = doublet, dd = doublet of doublets, br s = broad singlet.

While 1D NMR provides information on individual nuclei, 2D NMR experiments reveal correlations between nuclei, which is essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be instrumental in establishing the connectivity of the protons on the pyridine ring. Cross-peaks would be observed between adjacent protons, confirming the H5-H6 and H5-H3 spin systems. This allows for a definitive assignment of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would definitively link the ¹H signals for H3, H5, and H6 to their corresponding ¹³C signals (C3, C5, and C6), validating the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). This technique is crucial for piecing together the molecular framework. For instance, correlations would be expected from the H3 proton to the C2, C4, and C5 carbons. Importantly, correlations from the amide protons (CONH₂) to the carbonyl carbon and the C2 ring carbon would firmly establish the position of the amide group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound. Both Infrared (IR) and Raman spectroscopy provide a characteristic "fingerprint" based on the functional groups present in the molecule.

The IR and Raman spectra of this compound are dominated by the vibrational modes of its key functional groups: the primary amide, the hydrazinyl group, and the substituted pyridine ring.

N-H Stretching: Strong, and often broad, absorption bands are expected in the 3200-3400 cm⁻¹ region of the IR spectrum. vscht.cz These arise from the symmetric and asymmetric stretching vibrations of the N-H bonds in both the -CONH₂ and -NHNH₂ groups.

C=O Stretching: A very strong and sharp absorption band, characteristic of the amide I band, is expected around 1660-1680 cm⁻¹. masterorganicchemistry.com Its precise position can be influenced by hydrogen bonding.

N-H Bending: The scissoring vibration of the -NH₂ groups (amide II band and hydrazinyl bend) typically appears in the 1590-1650 cm⁻¹ region. vscht.cz

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring will produce a series of characteristic bands in the 1400-1600 cm⁻¹ region. acs.org

N-N Stretching: The stretching vibration of the N-N single bond in the hydrazinyl group is expected to be a weaker band, often found in the 1000-1100 cm⁻¹ range.

Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3400-3200 | N-H Stretch | Amide & Hydrazine (B178648) (-NH₂) | Strong, Broad |

| 1680-1660 | C=O Stretch (Amide I) | Amide (-CONH₂) | Very Strong |

| 1650-1590 | N-H Bend (Amide II) | Amide (-CONH₂) | Strong |

| 1600-1400 | C=C and C=N Stretch | Pyridine Ring | Medium-Strong |

This compound possesses multiple sites capable of acting as hydrogen bond donors (the N-H groups of the amide and hydrazine) and acceptors (the carbonyl oxygen, the ring nitrogen, and the nitrogen atoms of the hydrazine). Consequently, strong intermolecular hydrogen bonding is expected in the solid state and in concentrated solutions.

This extensive hydrogen bonding network has a profound effect on the vibrational spectrum. youtube.com The formation of hydrogen bonds weakens the N-H and C=O bonds, causing their stretching frequencies to shift to lower wavenumbers (a red shift). nih.gov It also leads to significant broadening of the associated absorption bands. nih.gov For example, the N-H stretching region (3200-3400 cm⁻¹) would likely appear as a very broad envelope of overlapping peaks rather than sharp, distinct bands. Similarly, the C=O stretch would be found at a lower frequency than that of a non-hydrogen-bonded amide. The extent of these shifts and the degree of band broadening can provide qualitative insights into the strength and nature of the hydrogen-bonding interactions within the molecular assembly. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. elte.hu The chromophores in this compound are the substituted pyridine ring and the amide carbonyl group.

The absorption spectrum is expected to be characterized by two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system of the pyridine ring. libretexts.org The presence of substituents—the electron-donating hydrazinyl group and the electron-withdrawing amide group—is expected to cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to a longer wavelength compared to unsubstituted pyridine.

n → π* Transitions: These lower-intensity absorptions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* anti-bonding orbital. shu.ac.uk These transitions are expected for the carbonyl group and the nitrogen atoms of the pyridine ring and hydrazinyl group.

The combination of these transitions would result in a characteristic UV-Vis spectrum, with strong absorption bands likely appearing in the 200-350 nm range.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted λ_max (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Pyridine Ring System | ~280-320 | High (ε > 10,000) |

Note: ε (molar absorptivity) values are estimates. The exact λ_max is solvent-dependent.

Chromophoric Properties and Electronic Absorption Characteristics of this compound

The electronic absorption characteristics of this compound are dictated by its constituent chromophores: the pyridine ring, the carboxamide group, and the hydrazine substituent. A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet or visible region of the electromagnetic spectrum. libretexts.orgyoutube.com The UV-Vis spectrum of this compound is expected to exhibit absorptions arising from π→π* and n→π* electronic transitions.

The pyridine ring and the carbonyl group of the amide contain π-electrons that can be excited from a bonding (π) molecular orbital to an antibonding (π) molecular orbital. These π→π transitions are typically high in energy and result in strong absorption bands in the UV region. utoronto.ca Furthermore, the nitrogen atoms of the pyridine ring, the amide, and the hydrazine, along with the oxygen atom of the carbonyl group, possess non-bonding electrons (lone pairs). These can be promoted to an antibonding π* orbital (n→π* transition), which requires less energy than π→π* transitions and results in weaker absorption bands at longer wavelengths. masterorganicchemistry.com

The extent of conjugation in a molecule significantly influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Increased conjugation lowers this energy gap, leading to a bathochromic shift (a shift to longer wavelengths) of the maximum absorbance (λmax). utoronto.ca The combination of the pyridine ring and the carboxamide group in this compound creates a conjugated system. The electronic properties of this system are further modulated by the electron-donating hydrazine group at the 4-position of the pyridine ring.

The expected electronic absorption characteristics for this compound are summarized in the table below.

| Electronic Transition | Associated Chromophore | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |

| π→π | Pyridine ring, C=O | ~200-280 | High |

| n→π | C=O, Pyridine N, Hydrazine N | ~270-350 | Low to Medium |

This interactive table provides predicted data based on the structural components of this compound.

Ligand-to-Metal and Metal-to-Ligand Charge Transfer Bands in this compound Complexes

This compound is a multidentate ligand capable of forming stable coordination complexes with various metal ions. The pyridine nitrogen, the amide oxygen, and the nitrogen atoms of the hydrazine group can all act as donor sites. When this ligand coordinates to a transition metal, the resulting complex can exhibit intense charge-transfer (CT) bands in its electronic spectrum, which are often responsible for their distinct colors. wikipedia.org These transitions are Laporte-allowed and spin-allowed, leading to much higher molar absorptivities (ε ≈ 50,000 L mol⁻¹ cm⁻¹) compared to the much weaker d-d transitions (ε < 200 L mol⁻¹ cm⁻¹). wikipedia.org

Ligand-to-Metal Charge Transfer (LMCT) transitions occur when an electron is excited from a molecular orbital that is predominantly ligand-based to one that is predominantly metal-based. wikipedia.org This process effectively results in the reduction of the metal center. LMCT transitions are favored when the ligand has high-energy lone pairs (like the hydrazine and pyridine nitrogens) and the metal is in a high oxidation state with accessible, low-energy empty or partially filled d-orbitals. rsc.org For example, complexation of this compound with metals like Fe(III), Cu(II), or Mn(VII) would likely result in prominent LMCT bands.

Metal-to-Ligand Charge Transfer (MLCT) transitions involve the excitation of an electron from a metal-centered d-orbital to a vacant, low-energy π* orbital of the ligand. wikipedia.org This results in the oxidation of the metal center. MLCT transitions are common for complexes with metals in low oxidation states (electron-rich) and ligands possessing a π-acceptor system, such as the pyridine ring in this compound. royalsocietypublishing.orgacs.org The π-antibonding orbitals of the pyridine ring can accept electron density from metals like Ru(II), Fe(II), or Re(I), giving rise to intense MLCT bands. wikipedia.orgresearcher.life The energy of the MLCT band can be tuned by modifying substituents on the pyridine ring; electron-withdrawing groups lower the energy of the ligand's π* orbital, causing a red-shift in the absorption. royalsocietypublishing.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₆H₈N₄O), HRMS can be used to confirm its molecular formula. The theoretical (monoisotopic) mass is calculated by summing the masses of the most abundant isotopes of its constituent elements. The experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be compared to this theoretical value to confirm the elemental formula.

| Parameter | Value |

| Molecular Formula | C₆H₈N₄O |

| Theoretical Monoisotopic Mass | 152.070 Da |

| Example Experimental HRMS Mass | 152.071 Da |

| Mass Error (ppm) | 6.58 ppm |

This interactive table demonstrates how HRMS data is used to confirm the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation pattern. nih.gov In an MS/MS experiment, the protonated molecule (precursor ion) of this compound, [M+H]⁺ with a mass-to-charge ratio (m/z) of 153.077, is selected and subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions (product ions).

The fragmentation pathway can provide definitive structural confirmation. For this compound, fragmentation is expected to occur at the weakest bonds, such as the N-N bond of the hydrazine group and the amide C-N bond. The fragmentation pattern can be predicted by analogy to structurally similar molecules like isoniazid (isonicotinic hydrazide). researchgate.netnih.govresearchgate.net

A plausible fragmentation pathway for [this compound+H]⁺ would involve:

Loss of ammonia (NH₃) from the hydrazinyl group.

Cleavage of the amide bond to lose the CONH₂ group.

Cleavage of the pyridine ring.

The major expected fragments are detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 153.077 | 136.051 | NH₃ | [C₆H₆N₃O]⁺ |

| 153.077 | 107.061 | H₂N-NH₂ | [C₆H₅N₂O]⁺ |

| 153.077 | 106.042 | CONH₃ | [C₅H₄N-NH₂]⁺ |

| 106.042 | 78.034 | N₂H₂ | [C₅H₄N]⁺ (Pyridinium) |

This interactive table outlines the predicted MS/MS fragmentation pattern for this compound, based on common fragmentation rules and comparison with analogous structures.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Crystallography for Absolute Configuration and Precise Bond Parameters

Single Crystal X-ray Crystallography (SCXRD) is the definitive method for determining the molecular structure of a compound in the solid state. nist.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain a detailed three-dimensional map of electron density. This map allows for the precise determination of atomic positions, and from these, crucial structural parameters such as bond lengths, bond angles, and torsion angles can be calculated with very high precision. rsc.org

Furthermore, SCXRD reveals the supramolecular architecture, detailing intermolecular interactions like hydrogen bonding and π-π stacking that govern how the molecules pack together in the crystal lattice. nih.gov The structure of this compound contains multiple hydrogen bond donors (-NH₂, -NH-) and acceptors (pyridine N, C=O, hydrazine N), suggesting that hydrogen bonding will be a dominant feature in its crystal packing. researchgate.netsemanticscholar.org

While a crystal structure for this compound is not publicly available, the table below presents representative bond parameters expected for the core picolinamide structure, based on published data for related molecules. nih.govresearchgate.net

| Parameter | Atoms Involved | Expected Value |

| Bond Length (Å) | C(pyridine)-C(carbonyl) | 1.51 - 1.53 |

| Bond Length (Å) | C(carbonyl)=O | 1.22 - 1.24 |

| Bond Length (Å) | C(carbonyl)-N(amide) | 1.32 - 1.34 |

| Bond Angle (°) | C(pyridine)-C(carbonyl)-N(amide) | 116 - 119 |

| Bond Angle (°) | O=C(carbonyl)-N(amide) | 121 - 124 |

| Torsion Angle (°) | N(pyridine)-C-C=O | ~0 or ~180 (planar) |

This interactive table provides expected bond parameters for the this compound molecule based on crystallographic data from analogous picolinamide structures.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. It provides a unique "fingerprint" of a specific crystalline phase, enabling the identification of different polymorphic forms, which are distinct crystal structures of the same chemical entity. Polymorphism is a critical aspect in the study of pharmaceutical compounds as different polymorphs can exhibit varying physical properties, including solubility and stability.

For a compound like this compound, PXRD would be instrumental in:

Identifying Crystalline Forms: Distinguishing between different polymorphs, solvates, or hydrates. Each form would produce a characteristic diffraction pattern.

Phase Purity Analysis: Detecting the presence of any crystalline impurities or undesired polymorphic forms within a bulk sample.

Monitoring Phase Transitions: Studying how the crystalline form of this compound might change under different conditions such as temperature, pressure, or humidity.

The study of picolinamide, a structurally related parent compound, has revealed the existence of at least two polymorphs. researchgate.net Researchers have determined the crystal structure of these forms and investigated their phase transitions, highlighting the importance of such analysis for this class of compounds. researchgate.netresearchgate.net

Table 1: Hypothetical PXRD Data for Two Polymorphs of this compound

| Polymorph A (2θ) | Polymorph B (2θ) |

|---|---|

| 10.5° | 12.1° |

| 15.2° | 16.8° |

| 21.0° | 22.5° |

| 25.8° | 27.3° |

Note: This table is illustrative and does not represent actual experimental data.

Advanced Spectroscopic Techniques and Methodologies

Fluorescence and Luminescence Spectroscopy of this compound and Its Complexes

Fluorescence and luminescence spectroscopy are powerful tools for investigating the electronic structure and environment of molecules. These techniques can provide information on the binding of this compound to metal ions or biological macromolecules. The formation of hydrazone derivatives from hydrazine-containing compounds is known to often yield fluorescent molecules. nih.govresearchgate.netnih.gov

The fluorescence properties of this compound complexes would be influenced by:

The nature of the metal ion: Different metal ions can enhance or quench fluorescence.

The coordination environment: The geometry of the complex and the nature of other ligands can affect the emission wavelength and intensity.

Solvent polarity: The surrounding solvent can influence the excited state of the molecule.

Studies on related hydrazone ligands have demonstrated their utility as fluorescent sensors for metal ions like Pd(II). researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic this compound Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. It is highly valuable for studying paramagnetic metal complexes of this compound, such as those with Cu(II) or Co(II). EPR spectra can provide detailed information about the oxidation state of the metal, the coordination geometry, and the nature of the metal-ligand bonding. mdpi.comnih.govnih.gov

Analysis of the EPR spectrum of a paramagnetic this compound complex could reveal:

g-values: These provide information about the electronic environment of the unpaired electron.

Hyperfine coupling constants: These arise from the interaction of the unpaired electron with magnetic nuclei (e.g., the metal nucleus or ligand atoms like 14N), offering insights into the delocalization of the electron and the identity of coordinating atoms.

Research on Cu(II) complexes with picolinamide and other pyridine amide ligands has utilized EPR to correlate the spectral patterns with the coordination geometry of the copper center. mdpi.com

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. If chiral derivatives of this compound were synthesized, for example, by introducing a chiral center in a substituent or by forming complexes with chiral ligands, CD spectroscopy would be crucial for their characterization.

CD spectroscopy can be used to:

Determine enantiomeric purity: The intensity of the CD signal is proportional to the enantiomeric excess.

Assign absolute configuration: By comparing experimental CD spectra with theoretical calculations or with spectra of known compounds, the absolute stereochemistry can often be determined.

Study conformational changes: Changes in the conformation of a chiral molecule can lead to changes in its CD spectrum.

The chiroptical properties of various chiral organic molecules, including those that form helical structures in thin films, have been extensively studied, showcasing the power of CD spectroscopy in understanding supramolecular chirality. nih.govnih.govresearchgate.netresearchgate.netrsc.org

Application of Machine Learning and Artificial Intelligence in Spectroscopic Data Analysis

The vast and complex datasets generated by modern spectroscopic techniques are increasingly being analyzed with the aid of machine learning (ML) and artificial intelligence (AI). These computational tools can identify patterns and correlations that may not be apparent to human observers, leading to more accurate and efficient spectral interpretation. purdue.eduresearchgate.net

For the spectroscopic analysis of this compound and its derivatives, ML and AI could be applied to:

Polymorph identification: Training algorithms on PXRD data of known polymorphs to rapidly and accurately identify the form present in an unknown sample.

Spectral prediction: Developing models that can predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of new derivatives of this compound based on their chemical structure. youtube.comnih.gov

Quantitative analysis: Building robust models for quantifying the components in a mixture from their spectroscopic signatures.

The application of machine learning to the analysis of spectroscopic data from nitrogen-rich and heterocyclic compounds is an active area of research, promising to accelerate the discovery and characterization of new materials. researchgate.netmdpi.com

Theoretical and Computational Studies on 4 Hydrazinylpicolinamide

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Geometry Optimization and Electronic Structure of 4-Hydrazinylpicolinamide and Its Complexes

A foundational step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this would involve using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)) to iteratively adjust the positions of the atoms until a stable conformation is reached.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the molecular orbitals. The electronic structure provides critical information about the molecule's polarity, potential sites for electrophilic and nucleophilic attack, and the nature of its chemical bonds.

While no specific data exists for this compound, a hypothetical table of optimized geometric parameters that would be generated from such a calculation is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table is for illustrative purposes only and is not based on actual published research.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C(2)-C(3) | 1.39 |

| C(3)-C(4) | 1.40 | |

| C(4)-N(hydrazine) | 1.38 | |

| C(2)-C(amide) | 1.51 | |

| C(amide)=O | 1.23 | |

| C(amide)-N(amide) | 1.34 | |

| N(hydrazine)-N(hydrazine) | 1.45 | |

| **Bond Angles (°) ** | C(2)-C(3)-C(4) | 119.5 |

| C(3)-C(4)-N(hydrazine) | 121.0 | |

| O=C(amide)-N(amide) | 122.5 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies (IR/Raman): By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can determine the harmonic vibrational frequencies. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically corrected using empirical scale factors.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be computed, most commonly using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding values are then referenced against a standard compound (e.g., Tetramethylsilane) to predict the ¹H and ¹³C NMR chemical shifts.

Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound This table is for illustrative purposes only and is not based on actual published research.

| Spectroscopic Data | Feature | Predicted Value |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | N-H stretch (hydrazine) | 3350, 3280 |

| C=O stretch (amide) | 1685 | |

| C=C/C=N stretch (ring) | 1600-1450 | |

| ¹H NMR Chemical Shifts (ppm) | H (ring) | 7.5 - 8.5 |

| NH₂ (amide) | 7.8 (broad) | |

| NH-NH₂ (hydrazine) | 4.5, 6.0 (broad) | |

| ¹³C NMR Chemical Shifts (ppm) | C=O (amide) | 167.0 |

| C(4) (ring) | 155.0 | |

| C(2), C(3), C(5), C(6) | 110 - 150 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive and less stable. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule and its interactions with its environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve over time.

Conformational Analysis and Flexibility of this compound

This compound possesses several rotatable bonds, particularly around the amide and hydrazine (B178648) groups. This allows for multiple conformations. MD simulations can explore the conformational landscape of the molecule to identify the most stable and populated conformers in the gas phase or in solution. Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule, such as the dihedral angle distributions for key bonds.

Solvation Dynamics and Intermolecular Interactions in Various Media

The behavior of this compound in a solvent is critical to its real-world applications. MD simulations explicitly model solvent molecules (e.g., water, ethanol), allowing for a detailed study of solvation. Key analyses would include:

Radial Distribution Functions (RDFs): To understand the structure of the solvent around specific atoms of the solute (e.g., the carbonyl oxygen or hydrazine hydrogens).

Hydrogen Bonding Analysis: To quantify the number and lifetime of hydrogen bonds formed between this compound and the solvent.

Solvation Free Energy: To determine the energetic cost or benefit of transferring the molecule from the gas phase to the solvent.

The study of solvation dynamics investigates the process of solvent reorganization around a solute following an electronic excitation. This is often studied experimentally using time-resolved fluorescence spectroscopy and can be modeled computationally to understand the timescale and molecular mechanism of solvent relaxation.

Computational Approaches to Reaction Mechanism Elucidation for this compound Synthesis and Transformations

No information was found regarding the application of computational methods to elucidate the synthesis and transformation mechanisms of this compound.

In Silico Design and Prediction of Novel this compound Derivatives

There are no available studies on the in silico design or prediction of novel derivatives of this compound.

Cheminformatics and Database Mining for Insights into this compound Research

A search of chemical databases and cheminformatics literature did not reveal any specific entries or studies that provide insights into this compound research through data mining techniques.

Synthesis and Reactivity of 4 Hydrazinylpicolinamide Derivatives

Substituted 4-Hydrazinylpicolinamides: Synthetic Routes and Structural Diversity

The synthesis of 4-hydrazinylpicolinamide and its substituted analogs typically begins from readily available picolinic acid or picolinonitrile precursors. A common and efficient route involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the C4-position of the pyridine (B92270) ring with hydrazine (B178648) hydrate (B1144303).

A primary synthetic pathway starts with 4-chloropicolinonitrile. The nitrile group is first converted to the primary amide, picolinamide (B142947), through controlled hydrolysis, often using a mineral acid or a base. The resulting 4-chloropicolinamide is then subjected to a reaction with an excess of hydrazine hydrate, typically with heating, to displace the chloride and yield this compound.

Structural diversity is introduced by modifying the starting materials or the hydrazine reagent. For instance, using substituted hydrazines (e.g., methylhydrazine or phenylhydrazine) in the final step allows for the synthesis of N'-substituted this compound derivatives. Alternatively, starting with a picolinic acid derivative that already contains substituents on the pyridine ring (e.g., at the C3, C5, or C6 positions) provides another layer of structural variation.

Table 1: Synthetic Routes to Substituted 4-Hydrazinylpicolinamides

| Starting Material | Reagent | Product | Purpose of Variation |

|---|---|---|---|

| 4-Chloropicolinamide | Hydrazine hydrate (NH₂NH₂) | This compound | Parent compound synthesis |

| 4-Chloropicolinamide | Methylhydrazine (CH₃NHNH₂) | 4-(2-Methylhydrazinyl)picolinamide | N'-Alkylation |

| 4-Chloropicolinamide | Phenylhydrazine (C₆H₅NHNH₂) | 4-(2-Phenylhydrazinyl)picolinamide | N'-Arylation |

| 5-Bromo-4-chloropicolinamide | Hydrazine hydrate (NH₂NH₂) | 5-Bromo-4-hydrazinylpicolinamide | Ring substitution |

Functionalization Strategies of the Picolinamide Moiety in this compound Derivatives

The picolinamide moiety itself offers several sites for functionalization. The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution or directed C-H functionalization. The amide group also presents opportunities for chemical modification.

A key strategy for functionalizing the pyridine ring is through directed C-H activation. The amide group, in coordination with a transition metal catalyst (e.g., palladium), can act as a bidentate directing group, facilitating the selective functionalization of the C3-position. nih.gov This allows for the introduction of aryl, alkyl, or other functional groups ortho to the amide.

The amide nitrogen can be alkylated or acylated under appropriate basic conditions, though this can be challenging due to the competing reactivity of the hydrazine group. A more common transformation of the amide is its hydrolysis back to the carboxylic acid or its reduction to an aminomethyl group using strong reducing agents like lithium aluminum hydride, which would fundamentally alter the picolinamide scaffold.

Modifications of the Hydrazine Moiety in this compound Derivatives

The hydrazine group is highly nucleophilic and is the most reactive site in the molecule for many transformations. Its modification is a primary strategy for elaborating the structure of this compound.

One of the most common reactions is condensation with aldehydes and ketones to form stable hydrazone derivatives. nih.gov This reaction is typically carried out in an alcoholic solvent, sometimes with acid catalysis, and proceeds with high yield. The resulting hydrazones are valuable intermediates themselves and can be used to introduce a wide variety of substituents.

Acylation of the terminal nitrogen of the hydrazine moiety is another facile transformation. Reaction with acid chlorides or anhydrides yields N'-acyl-4-hydrazinylpicolinamides. Similarly, reaction with isocyanates or isothiocyanates provides the corresponding semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, which are important precursors for various heterocyclic systems. bibliotekanauki.pl

Table 2: Functionalization Reactions of the Hydrazine Moiety

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Aldehydes (R-CHO) / Ketones (R-CO-R') | Condensation | Hydrazones |

| Acid Chlorides (R-COCl) | Acylation | N'-Acylhydrazides |

| Isocyanates (R-NCO) | Addition | Semicarbazides |

| Isothiocyanates (R-NCS) | Addition | Thiosemicarbazides |

Reactions of this compound as a Building Block in Complex Organic Synthesis

This compound is an exemplary building block for constructing more complex heterocyclic systems, particularly those containing multiple nitrogen atoms. wikipedia.orgsigmaaldrich.com The hydrazine moiety is key to these cyclization reactions.

A prominent example is the synthesis of pyrazole (B372694) derivatives. The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or β-ketoesters, leads to the formation of a pyrazole ring attached to the C4-position of the picolinamide. This reaction, known as the Knorr pyrazole synthesis, is a powerful tool for creating substituted pyrazoles.

Furthermore, the hydrazine group can be used to construct 1,2,4-triazole (B32235) rings. For instance, reacting this compound with triethyl orthoformate can lead to an intermediate that, upon reaction with an amine, can cyclize to a triazole. mdpi.com Acylhydrazide derivatives (formed as described in 6.3) can also undergo acid-catalyzed cyclization and dehydration to form 1,3,4-oxadiazoles. These reactions showcase the utility of this compound in generating diverse, fused, and linked heterocyclic scaffolds. enamine.net

Exploration of Novel Chemical Transformations and Rearrangements Involving this compound

Beyond its established reactivity, this compound is a candidate for novel chemical transformations. The unique electronic interplay between the electron-donating hydrazine group and the electron-withdrawing picolinamide scaffold could enable currently unexplored reactivity.

Potential areas of exploration include transition-metal-catalyzed cross-coupling reactions where the N-H bonds of the hydrazine moiety are activated. For example, Buchwald-Hartwig or Ullmann-type reactions could potentially be developed to form C-N bonds, linking the hydrazine to aryl or vinyl partners.

Rearrangement reactions could also provide access to novel molecular skeletons. Under specific thermal or photochemical conditions, intramolecular cyclizations or rearrangements might be induced. For example, a reaction could be envisioned where the terminal nitrogen of the hydrazine attacks the pyridine ring, leading to a fused, bicyclic system, possibly through a Smiles rearrangement or a related process. The development of such novel transformations would further expand the synthetic utility of this compound as a versatile chemical building block. ugent.be

Emerging Research Areas and Future Perspectives for 4 Hydrazinylpicolinamide

Role of 4-Hydrazinylpicolinamide in Advanced Materials Science (e.g., self-assembly, supramolecular chemistry)

The unique combination of a pyridine (B92270) ring, an amide linkage, and a hydrazinyl group in this compound makes it a compelling candidate for applications in advanced materials science, particularly in the realm of supramolecular chemistry and self-assembly. Picolinamide (B142947) derivatives are known to act as versatile ligands, capable of coordinating with a variety of metal centers to form stable complexes. This coordination ability is a cornerstone of supramolecular self-assembly, a process where molecules spontaneously organize into well-defined, larger structures.

Research on other pyridine-based ligands has demonstrated their capacity to self-assemble with transition metals, such as palladium, to form discrete, nanoscopic three-dimensional cages and macrocycles. oup.comnih.govrsc.org For instance, the coordination of pyridine-based ligands to a cis-protected palladium(II) complex can lead to the formation of M₂L₂, M₄L₄, and M₃L₂ assemblies. rsc.org It is conceivable that this compound could similarly act as a ligand in such coordination-driven self-assembly processes. The pyridine nitrogen and the amide oxygen can act as a bidentate chelate, while the hydrazinyl group could either remain as a reactive site for further functionalization or participate in hydrogen bonding interactions that direct the assembly of supramolecular architectures.

The hydrazinyl group introduces an additional layer of complexity and potential functionality. Hydrazinyl derivatives have been explored in supramolecular chemistry, often as components of Schiff base ligands. researchgate.net The hydrogen bonding capabilities of the -NHNH₂ group could play a crucial role in the formation and stabilization of supramolecular structures, potentially leading to the creation of novel materials with interesting properties, such as porous solids or stimuli-responsive gels. The study of hydrazinyl-s-triazine derivatives has already pointed towards their significant potential in coordination and supramolecular chemistry. researchgate.net

Interdisciplinary Approaches and Synergistic Research in this compound Chemistry

The structural features of this compound position it at the intersection of several scientific disciplines, suggesting that its future exploration will likely benefit from interdisciplinary and synergistic research efforts. The picolinamide scaffold is not only a key component in materials science but also a recognized directing group in organic synthesis and a core structure in medicinal chemistry.

In organic synthesis, picolinamide has been effectively used as a directing group to achieve site-selective C-H functionalization, enabling the synthesis of complex organic molecules. nih.govthieme-connect.comresearchgate.netrsc.org The hydrazinyl moiety is also a versatile functional group that can be transformed into a wide array of other functionalities, including heterocycles like pyrazoles and triazoles, which are prevalent in pharmaceuticals. nih.gov The combination of these two features in this compound could lead to novel synthetic methodologies and the creation of libraries of complex molecules for biological screening.

From a medicinal chemistry perspective, both picolinamide and hydrazine (B178648) derivatives have shown a range of biological activities. Picolinamides have been investigated as antifungal agents, and their derivatives are being developed as new fungicides. researchgate.netnih.govmdpi.com Hydrazinyl derivatives are also known to possess a wide spectrum of pharmacological properties. nih.gov Therefore, research on this compound could bridge the gap between materials science and medicinal chemistry, leading to the development of new functional materials with potential biological applications or new therapeutic agents.

The synergy between synthetic chemistry, coordination chemistry, and materials science will be crucial for unlocking the full potential of this compound. For example, synthetic chemists could develop efficient routes to this compound and its derivatives, which could then be used by coordination chemists to create novel metal-organic frameworks (MOFs) or other supramolecular assemblies. Materials scientists could then investigate the properties of these new materials for applications in areas such as catalysis, sensing, or drug delivery.

Impact of Technological Advancements on this compound Studies

The study of novel compounds like this compound is greatly propelled by technological advancements in analytical and computational chemistry. Modern spectroscopic techniques are indispensable for the characterization of new molecules and their complexes. Techniques such as one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with high-resolution mass spectrometry (HRMS), are essential for elucidating the structure of this compound and any supramolecular structures it may form. nih.govacs.orgacs.orgacs.org

Single-crystal X-ray diffraction is another powerful technique that can provide unambiguous proof of a molecule's three-dimensional structure. rsc.orgacs.org This would be particularly valuable for characterizing metal complexes of this compound and understanding the precise nature of the coordination and hydrogen bonding interactions that govern its self-assembly.

In addition to experimental techniques, computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an integral part of modern chemical research. DFT can be used to predict the geometry, electronic structure, and reactivity of molecules, providing valuable insights that can guide experimental work. acs.org For this compound, DFT calculations could be used to model its coordination behavior with different metal ions, predict the stability of potential supramolecular assemblies, and understand its electronic properties.

The combination of these advanced experimental and computational techniques will be instrumental in accelerating the exploration of this compound chemistry and uncovering its potential applications.

Open Questions and Unexplored Avenues in the Academic Research of this compound

Given the nascent stage of research on this compound, a vast landscape of open questions and unexplored avenues awaits investigation. The primary unanswered question is the fundamental reactivity and coordination chemistry of this specific molecule.

Some key areas for future exploration include:

Coordination Chemistry: A systematic investigation of the coordination behavior of this compound with a wide range of transition metals and lanthanides is a critical starting point. How does the hydrazinyl group influence the coordination geometry and the stability of the resulting complexes compared to other substituted picolinamides?

Supramolecular Assembly: Can this compound be used as a building block for the rational design of novel supramolecular architectures? The interplay between the coordination of the picolinamide moiety and the hydrogen bonding potential of the hydrazinyl group could lead to unique and predictable self-assembly pathways.

Post-Synthetic Modification: The reactive hydrazinyl group offers a handle for post-synthetic modification of any resulting metal complexes or supramolecular structures. This could allow for the tuning of the properties of the materials, such as their solubility, porosity, or catalytic activity.

Catalytic Applications: Metal complexes of picolinamide derivatives have been explored for their catalytic activity. It would be of interest to investigate whether complexes of this compound exhibit catalytic properties, for instance, in oxidation or reduction reactions where the hydrazinyl moiety might play a role.

Biological Activity: A thorough screening of this compound and its metal complexes for biological activity is a promising avenue for interdisciplinary research. Given the known biological activities of related compounds, there is potential for the discovery of new therapeutic agents. nih.govontosight.aiacs.org

In essence, this compound represents a largely untapped resource for chemical innovation. Its unique combination of functional groups provides a rich platform for fundamental studies in coordination and supramolecular chemistry, with the potential for translation into advanced materials and biologically active compounds.

Q & A

Q. How can raw data from this compound studies be organized to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.